N-allyl-2-aminothiazole-5-sulfonamide
Description
Properties
CAS No. |
2098124-04-8 |
|---|---|
Molecular Formula |
C6H9N3O2S2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
2-amino-N-prop-2-enyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S2/c1-2-3-9-13(10,11)5-4-8-6(7)12-5/h2,4,9H,1,3H2,(H2,7,8) |
InChI Key |
LNWYQFPEOORBTK-UHFFFAOYSA-N |
SMILES |
C=CCNS(=O)(=O)C1=CN=C(S1)N |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CN=C(S1)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
N-allyl-2-aminothiazole-5-sulfonamide belongs to the broader class of 2-aminothiazole derivatives, which have shown significant promise in cancer therapy. The 2-aminothiazole scaffold has been identified as a crucial component in several clinically used anticancer agents, such as dasatinib and alpelisib. These compounds exhibit potent inhibitory activity against a variety of human cancer cell lines, including:
- Breast Cancer
- Leukemia
- Lung Cancer
- Colon Cancer
- CNS Tumors
- Melanoma
- Ovarian Cancer
- Renal Cancer
- Prostate Cancer
Studies indicate that derivatives of the 2-aminothiazole scaffold can target multiple pathways involved in tumor growth and resistance, including inhibition of kinases like EGFR and ALK, as well as inducing apoptosis in cancer cells while sparing normal cells .
Case Study: Efficacy Against Resistant Cell Lines
Recent research highlighted the synthesis of novel 2-aminothiazole derivatives that demonstrated high selectivity and efficacy against both sensitive and resistant cancer cell lines. For instance, a lead compound showed significant activity against melanoma and chronic myeloid leukemia while displaying low toxicity towards normal cells. This compound also delayed tumor growth in xenograft models, showcasing its potential for clinical application .
Antimicrobial Properties
The antimicrobial potential of this compound is notable, particularly in combating resistant bacterial strains. The sulfonamide moiety is known for its broad-spectrum antibacterial activity. Recent studies have explored novel classes of antibiotics derived from thiazole compounds that exhibit enhanced efficacy against Gram-positive and Gram-negative bacteria.
Pharmacological Applications
Beyond its anticancer and antimicrobial properties, this compound may serve as a pharmacological tool for modulating specific receptors. Research indicates that compounds with similar structures can act as antagonists for receptors involved in pain perception (e.g., P2X7 receptor). This suggests potential applications in pain management and inflammatory conditions .
Summary Table: Applications of this compound
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl] (CAS: 828920-79-2), a structurally related thiazole sulfonamide. Below is a comparative analysis based on structural and functional differences:
Table 1: Structural and Functional Comparison
Key Differences:
- Electronic Profile : The combination of electron-donating (allyl) and electron-withdrawing (sulfonamide) groups in the target compound contrasts with the uniformly electron-withdrawing (chlorine) and polar (hydroxyethyl) substituents in the comparator.
Research Findings and Limitations
No experimental data or peer-reviewed studies on this compound are cited in the provided evidence. The comparator compound (CAS: 828920-79-2) lacks detailed pharmacological or toxicological information, limiting a robust comparative analysis. Further research is required to:
Characterize the biological activity of both compounds.
Evaluate their metabolic stability and toxicity profiles.
Explore structure-activity relationships (SAR) within the thiazole sulfonamide class.
Preparation Methods
General Synthetic Strategies for 2-Aminothiazole Derivatives
The foundational step in preparing N-allyl-2-aminothiazole-5-sulfonamide is the synthesis of the 2-aminothiazole core. Established methods include:
Hantzsch Synthesis : The classical and most frequently used method involving the reaction of α-halo carbonyl compounds with thioureas or thioamides under oxidative conditions (e.g., bromine/iodine or other oxidants) to form the thiazole ring. This method is adaptable to various substitutions on the thiazole ring.
One-Pot Bromination and Cyclization : A streamlined approach where bromination of β-keto esters (e.g., acetoacetate derivatives) is performed in situ followed by cyclization with thiourea derivatives, simplifying the two-step process into a single operation with good yields and high purity.
These methods yield 2-aminothiazole derivatives that serve as precursors for further functionalization.
Introduction of the Sulfonamide Group at the 5-Position
Sulfonamide functionality is typically introduced via sulfonylation reactions or through sulfonyl group insertion strategies:
Chlorosulfonation Followed by Amination : Reaction of the thiazole ring with chlorosulfonic acid to form sulfonyl chloride intermediates, which then react with ammonia or amines to yield sulfonamide derivatives.
Sulfur Dioxide Insertion Methods : Modern approaches utilize sulfur dioxide surrogates such as potassium metabisulfite (K2S2O5), sodium bisulfite, or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as sulfur sources to introduce sulfonyl groups under mild, metal-free or catalytic conditions. These methods often involve multi-component coupling reactions, sometimes catalyzed by palladium or iron-based catalysts, and provide high yields with broad functional group tolerance.
N-Allylation of 2-Aminothiazole-5-sulfonamide
The N-allyl substituent is introduced by alkylation of the sulfonamide nitrogen:
Direct N-Alkylation : Treatment of 2-aminothiazole-5-sulfonamide with allyl halides (e.g., allyl bromide or chloride) in the presence of a base (such as potassium carbonate or sodium hydride) leads to the formation of N-allyl derivatives. This reaction proceeds via nucleophilic substitution on the sulfonamide nitrogen, which is moderately nucleophilic due to resonance stabilization.
Alternative Methods : In some cases, allyl amines can be used in sulfonylation reactions to directly form N-allyl sulfonamides, bypassing the need for post-sulfonylation alkylation.
Representative Preparation Route for this compound
A plausible synthetic sequence based on the above methods is:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2-aminothiazole-5-sulfonamide | Hantzsch synthesis or one-pot bromination/cyclization followed by chlorosulfonation and amination | Formation of 2-aminothiazole core with sulfonamide at 5-position |
| 2 | N-Allylation | Reaction with allyl bromide in presence of base (K2CO3 or NaH) in aprotic solvent (DMF, DMSO) | Formation of this compound |
Detailed Research Findings and Notes
The Hantzsch method remains the most reliable for constructing the 2-aminothiazole ring, with numerous modifications to improve yields and functional group tolerance.
Sulfonamide formation via sulfur dioxide insertion using reagents like DABSO or K2S2O5 has gained prominence due to its mild conditions and environmental benefits, avoiding hazardous sulfur dioxide gas.
Metal-catalyzed coupling reactions (e.g., Pd or Fe catalysts) have been employed to synthesize sulfonamide intermediates efficiently, with high selectivity and scalability.
The N-allylation step requires careful control to avoid over-alkylation or side reactions; typically, mild bases and controlled stoichiometry are used.
Some patents describe "one-pot" methods combining bromination, cyclization, and sulfonamide formation to simplify synthesis and improve throughput.
Summary Table of Preparation Methods
| Preparation Aspect | Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| 2-Aminothiazole Core | Hantzsch synthesis | α-Halo carbonyl + thiourea | Well-established, high yield | Requires halogenated precursors |
| One-pot bromination/cyclization | β-Keto esters + NBS + thiourea | Simplified steps, good purity | Requires careful temperature control | |
| Sulfonamide Introduction | Chlorosulfonation + amination | Chlorosulfonic acid + NH3 or amines | Straightforward, widely used | Chlorosulfonic acid handling hazards |
| Sulfur dioxide insertion | DABSO, K2S2O5, Pd or Fe catalysts | Mild, metal-free options, high selectivity | Some methods sensitive to functional groups | |
| N-Allylation | Alkylation with allyl halide | Allyl bromide/chloride + base | Direct, efficient | Possible side reactions, requires base control |
The preparation of this compound involves a multi-step synthesis starting from the formation of the 2-aminothiazole ring, followed by sulfonamide group introduction, and concluding with N-allylation. Modern synthetic advances have introduced greener and more efficient sulfonamide formation methods, such as sulfur dioxide insertion using DABSO or metabisulfite salts under catalytic or metal-free conditions. The N-allylation step is typically achieved via nucleophilic substitution with allyl halides.
This synthetic versatility allows for the production of this compound with high purity and yield, supporting its use in pharmaceutical and chemical research applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-allyl-2-aminothiazole-5-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions between diazonium salts and aminothiazole precursors. For example, diazonium chloride (derived from substituted anilines) reacts with 2-aminothiazole in ethanol under cold conditions (-5°C), followed by sodium acetate-mediated neutralization . Solvent choice significantly impacts yield: polar aprotic solvents (e.g., acetonitrile) often enhance reactivity, while alcohols (e.g., ethanol) may reduce byproduct formation. Optimization tables (e.g., solvent effects on sulfonamide synthesis) show yields ranging from 33% to 76% depending on solvent polarity and temperature .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3350–3240 cm⁻¹, C=O at ~1668 cm⁻¹ in related compounds) .
- NMR : H NMR confirms allyl proton signals (δ ~5–6 ppm) and thiazole ring protons (δ ~6.9–8.1 ppm). C NMR resolves sulfonamide carbonyls (~169 ppm) and allyl carbons .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 246 for analogous structures) and fragmentation patterns validate molecular weight .
Q. How can researchers optimize purity during sulfonamide functionalization?
- Methodological Answer : Recrystallization from ethanol or methanol is standard. Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) removes unreacted diazonium salts or coupling byproducts. Purity >95% is achievable with iterative solvent washing .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., pH, cell line specificity). Cross-validation using:
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations.
- Control Compounds : Compare with known sulfonamide drugs (e.g., furosemide derivatives) .
- Statistical Analysis : Use ANOVA or t-tests to assess significance of conflicting results .
Q. How can molecular docking predict the anti-proliferative activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes overexpressed in cancer (e.g., carbonic anhydrase IX).
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from MTT assays .
Q. What is the role of substituent effects in structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents enhance electrophilicity, improving enzyme inhibition (e.g., COX-2 inhibition in related sulfonamides) .
- Allyl Group Flexibility : The allyl chain’s conformational freedom may influence binding to hydrophobic enzyme pockets.
- Data Table :
| Substituent Position | Bioactivity (IC₅₀, μM) | Target Enzyme |
|---|---|---|
| 5-Sulfonamide | 12.3 ± 1.2 | Carbonic Anhydrase IX |
| 2-Amino | 8.7 ± 0.9 | COX-2 |
| Example SAR data from analogous compounds . |
Q. How do solvent polarity and ultrasound-assisted synthesis improve reaction efficiency?
- Methodological Answer : Ultrasound irradiation reduces reaction time (e.g., from 24h to 2h) by enhancing mass transfer. Solvent polarity (e.g., DMF vs. THF) affects intermediate stability:
- Polar Solvents : Stabilize charged intermediates, increasing yield (e.g., 76% in acetonitrile).
- Non-Polar Solvents : Minimize side reactions but may lower solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
